JTV 519 fumarate
Description
Historical Context and Development within Calcium Modulator Research
JTV 519, also known by its development code K201, emerged from research conducted by Japan Tobacco. wikipedia.orgncats.io It is a 1,4-benzothiazepine derivative, sharing structural similarities with diltiazem (B1670644), a well-known calcium channel blocker. wikipedia.orgportlandpress.com Initially developed as a potential antiarrhythmic and cardioprotective agent, JTV 519 was investigated for its potential in treating conditions such as atrial fibrillation and heart failure. ncats.iospringer.com Clinical trials for atrial fibrillation were initiated but subsequently terminated. ncats.io Research also explored its potential for atopic dermatitis in Phase II clinical trials. ncats.io Over the years, the rights to develop JTV 519 have been acquired by various pharmaceutical companies, including Aetas, NovaCardia, and Sequel Pharmaceuticals. newdrugapprovals.org
Nomenclature and Synonyms (e.g., K201) in Scientific Literature
In scientific and academic publications, JTV 519 is frequently referred to by its synonym, K201. wikipedia.orgportlandpress.com The compound's chemical name is 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone. The "fumarate" designation indicates that it is the fumarate (B1241708) salt form of the compound. Throughout its research history, it has been variously referred to as JTV-519, K201, and JTV 519 fumarate.
| Nomenclature | Details |
| Common Name | JTV 519 |
| Synonym | K201 |
| Chemical Name | 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone |
| Form | Fumarate salt |
Properties
Molecular Formula |
C25H32N2O2.C4H4O4 |
|---|---|
Molecular Weight |
540.67 |
Synonyms |
Alternative Name: K 201 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
JTV 519 fumarate (B1241708) exerts its effects primarily by modulating the function of ryanodine (B192298) receptors (RyRs), which are critical channels for calcium release from the sarcoplasmic reticulum (SR) in muscle cells. wikipedia.orgrndsystems.com
Interaction with Ryanodine Receptors (RyRs)
JTV 519 fumarate's interaction with RyRs, particularly the cardiac isoform RyR2, is central to its mechanism of action. wikipedia.orgncats.io
A key action of JTV 519 is its ability to stabilize the RyR2 channel in its closed state. wikipedia.orgrndsystems.comnih.gov This stabilization is crucial in conditions where the channel is prone to "leaking" calcium, such as in heart failure and certain cardiac arrhythmias. wikipedia.orgahajournals.org By binding to the RyR2, JTV 519 helps to prevent aberrant calcium release during the diastolic phase of the cardiac cycle. wikipedia.orgnih.gov Some research suggests that JTV 519 can correct domain "unzipping" within the RyR2 protein, a conformational change that can lead to channel instability. nih.gov
JTV 519 reduces the open probability of the RyR2 channel, particularly during diastolic conditions when intracellular calcium concentrations are low. wikipedia.orgnih.gov This modulation of gating helps to prevent spontaneous calcium release. nih.govportlandpress.com However, it does not appear to significantly impair the channel's ability to open in response to a normal physiological stimulus, such as an action potential, which is essential for muscle contraction. nih.govahajournals.org Studies have shown that while JTV 519 decreases the likelihood of spontaneous channel openings, it does not reduce the efficacy of calcium-induced calcium release that triggers contraction. nih.gov
By stabilizing the closed state of RyR2 and reducing its open probability, JTV 519 effectively suppresses spontaneous calcium release, often referred to as calcium sparks or waves, from the sarcoplasmic reticulum. wikipedia.orgnih.govportlandpress.com This is particularly relevant in pathological conditions characterized by SR calcium overload, where spontaneous release can lead to delayed afterdepolarizations and triggered arrhythmias. wikipedia.orgportlandpress.comrupress.org The inhibition of this spontaneous release is a cornerstone of JTV 519's antiarrhythmic properties. ncats.ioportlandpress.com
The interaction between JTV 519 and the accessory protein FKBP12.6 (also known as calstabin2) in regulating RyR2 function is a topic of ongoing research. FKBP12.6 is a protein that binds to and stabilizes RyR2, and its dissociation from the receptor is linked to increased calcium leak. wikipedia.orgnih.gov Some studies suggest that JTV 519 increases the affinity of FKBP12.6 for RyR2, thereby promoting the stabilization of the channel complex. nih.govpnas.orgnih.gov This enhanced binding is thought to be a key mechanism by which JTV 519 prevents calcium leak and arrhythmias. ahajournals.orgpnas.org However, other research indicates that JTV 519 can suppress spontaneous calcium release and stabilize RyR2 even in the absence of FKBP12.6, suggesting a direct effect on the RyR2 channel itself. nih.govportlandpress.com
Effects on Spontaneous Calcium Release from Sarcoplasmic Reticulum
Role in Sarcoplasmic Reticulum Calcium Dynamics
A primary consequence of JTV 519's action is the reduction of diastolic calcium leak from the sarcoplasmic reticulum. wikipedia.orgnih.govnih.gov This leak is a hallmark of various cardiac pathologies, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), and contributes to cellular calcium overload and arrhythmogenesis. wikipedia.orgahajournals.org By stabilizing RyR2 in its closed conformation, JTV 519 effectively plugs this leak, thereby preventing the detrimental downstream effects of aberrant calcium release. wikipedia.orgnih.govpnas.org Studies have demonstrated that JTV 519 can inhibit both spontaneous and induced calcium leaks from the SR. ahajournals.org
Table 1: Summary of this compound's Effects on RyR2 and SR Calcium Dynamics
| Mechanism | Effect of this compound | Primary Consequence |
|---|---|---|
| RyR2 Conformation | Stabilizes the closed state | Reduces channel "leakiness" |
| RyR2 Gating | Decreases open probability during diastole | Prevents spontaneous channel openings |
| Spontaneous Ca2+ Release | Suppresses Ca2+ sparks and waves | Reduces triggers for arrhythmias |
| FKBP12.6 Affinity | May increase binding affinity to RyR2 | Enhances channel stability |
| SR Ca2+ Leak | Reduces diastolic calcium leak | Prevents cellular calcium overload |
Table 2: Investigational Findings on this compound
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| RyR2 Stabilization | Murine and human non-failing myocardium | JTV 519 reduces SR Ca2+ leak and improves diastolic function by stabilizing RyR2 in its closed state. | nih.gov |
| Spontaneous Ca2+ Release | Heterologous expression systems | JTV 519 suppresses spontaneous SR Ca2+ release irrespective of FKBP12.6 association. | portlandpress.com |
| Defective Channel Gating | Canine model of heart failure | JTV 519 improves defective RyR channel gating by restoring the interaction with FKBP12.6. | physiology.org |
| FKBP12.6 Binding | Calstabin-2-deficient mice | JTV 519 increases the binding affinity of calstabin-2 for RyR2, inhibiting diastolic SR Ca2+ leak and arrhythmias. | pnas.org |
| SR Ca2+ Leak | Pacing-induced heart failure in dogs | JTV 519 prevented the decrease in RyR-bound FKBP12.6, reducing abnormal Ca2+ leak. | ahajournals.orgnih.gov |
Influence on Sarcoplasmic Reticulum Calcium Load
The reduction in SR Ca²⁺ leak by JTV-519 appears to be a direct effect on the ryanodine receptor (RyR2), independent of the SR Ca²⁺ content. nih.gov When cardiomyocytes were evaluated at matched SR Ca²⁺ loads, those treated with JTV-519 still exhibited a significantly lower frequency of Ca²⁺ sparks. nih.gov This suggests that JTV-519 specifically modulates the opening of RyR2 channels during the diastolic phase, when the intracellular Ca²⁺ concentration is low. nih.govncats.io
In studies on HL-1 cardiomyocytes, hypoxic conditions led to a 39% increase in SR Ca²⁺ leakage. anatoljcardiol.com Treatment with 1µM JTV-519 successfully reversed this, reducing the hypoxia-induced leak by 35%. anatoljcardiol.com Even under normal oxygen conditions, JTV-519 reduced the baseline SR Ca²⁺ leak by 52%. anatoljcardiol.com This stabilization of RyR2 is crucial, as abnormal Ca²⁺ leak from the SR can lead to arrhythmias and contribute to the progression of heart failure. ahajournals.orgwikipedia.org The compound is believed to stabilize the closed state of the RyR2, thereby decreasing its open probability during diastole and inhibiting the detrimental Ca²⁺ leak into the cytosol. wikipedia.org
| Experimental Model | Condition | Effect of JTV-519 (1 µmol·L⁻¹) | Key Finding | Reference |
| Murine Cardiomyocytes | Ouabain-induced Ca²⁺ overload | Decreased Ca²⁺ spark frequency | Reduced RyR2-mediated Ca²⁺ leak | nih.gov |
| Murine Cardiomyocytes | Ouabain-induced Ca²⁺ overload | Reduced SR Ca²⁺ load | Contributed to the overall effect on Ca²⁺ handling | nih.gov |
| HL-1 Cardiomyocytes | Hypoxia (1% O₂) | Reduced SR Ca²⁺ leak by 35% | Ameliorated hypoxia-induced Ca²⁺ leak | anatoljcardiol.com |
| HL-1 Cardiomyocytes | Normoxia (12% O₂) | Reduced SR Ca²⁺ leak by 52% | Stabilized RyR2 under baseline conditions | anatoljcardiol.com |
| Canine Model with Heart Failure | Heart Failure | Inhibited spontaneous Ca²⁺ leak | Restored conformational state of RyR2 | physiology.org |
Potential Interactions with Sarcoplasmic Reticulum Ca²⁺-stimulated ATPase (SERCA)
JTV-519 fumarate has been identified as a Ca²⁺-dependent blocker of the sarcoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA). nih.govmedchemexpress.comlife-science-alliance.orgmedchemexpress.commedchemexpress.com This interaction is significant because SERCA is responsible for pumping Ca²⁺ from the cytosol back into the SR, a crucial step for muscle relaxation and maintaining SR Ca²⁺ load. The inhibitory effect of JTV-519 on SERCA is dependent on the ambient Ca²⁺ concentration. nih.gov
In studies using isolated cardiac and skeletal muscle SR microsomes, JTV-519 was shown to slow the rate of SR Ca²⁺ loading, which suggested either a blockade of SERCA, an activation of RyR channels, or both. nih.govresearchgate.net Subsequent measurements of SERCA-dependent ATPase activity confirmed a Ca²⁺-dependent inhibition by JTV-519. nih.gov The inhibitory potency of JTV-519 on SERCA increased as the Ca²⁺ concentration decreased. nih.gov This suggests that under resting (diastolic) Ca²⁺ conditions, the SERCA block could be quite potent. nih.govresearchgate.net This action might lead to a mild depletion of the SR Ca²⁺ stores under normal conditions but could also be protective by preventing SR Ca²⁺ overload in pathological states. nih.govresearchgate.net
Some studies have noted that the decrease in SR Ca²⁺ content observed with JTV-519 treatment could be attributed, at least in part, to the inhibition of SERCA-mediated Ca²⁺ uptake. researchgate.net For instance, at a concentration of 3 µM, JTV-519 was found to inhibit the maximum velocity of Ca²⁺ uptake by approximately 30% in permeabilized cardiomyocyte aggregates. researchgate.net This dual action on both RyR2 and SERCA highlights the complexity of JTV-519's mechanism. life-science-alliance.org
| Muscle Type | Ca²⁺ Concentration | IC₅₀ of JTV-519 | Implication | Reference |
| Cardiac Muscle | 200 µM | 130 µM | Less potent inhibition at high (systolic) Ca²⁺ | nih.gov |
| Cardiac Muscle | 2 µM | 19 µM | Moderate inhibition | nih.gov |
| Cardiac Muscle | 0.25 µM | 9 µM | More potent inhibition at low (diastolic) Ca²⁺ | nih.gov |
| Skeletal Muscle | 200 µM | 104 µM | Less potent inhibition at high (systolic) Ca²⁺ | nih.gov |
| Skeletal Muscle | 2 µM | 13 µM | Moderate inhibition | nih.gov |
| Skeletal Muscle | 0.25 µM | 5 µM | More potent inhibition at low (diastolic) Ca²⁺ | nih.gov |
Broader Ion Channel Modulation Profile
Examination of Non-Specific Ion Channel Blocking Activity
Electrophysiological studies on guinea pig ventricular myocytes have demonstrated that JTV-519 inhibits the fast sodium current (INa), the L-type calcium current (ICa), and the inwardly rectifying potassium current (IK1). researchgate.netjst.go.jpnih.gov The block of the fast sodium current was found to be both concentration- and voltage-dependent, with IC₅₀ values of approximately 1.2 µM and 2 µM at holding potentials of -60 mV and -90 mV, respectively. researchgate.netjst.go.jp The block of INa also showed frequency dependence, becoming more pronounced at higher stimulation frequencies. jst.go.jp
In guinea pig atrial cells, JTV-519 was shown to potently inhibit the delayed rectifier potassium current (IK) and the acetylcholine-activated potassium current (IK.ACh), with IC₅₀ values of 0.41 µM and 0.12 µM, respectively. nih.gov These values are notably lower than those required to block INa, ICa, and IK1 in ventricular cells, suggesting a degree of atrial selectivity in its potassium channel blocking effects. nih.gov
| Ion Channel | Cell Type | Effect of JTV-519 | IC₅₀ Value | Reference |
| Fast Sodium Current (INa) | Guinea Pig Ventricular Myocytes | Inhibition (Voltage- and Frequency-Dependent) | ~1.2 µM (at -60mV) | researchgate.netjst.go.jp |
| L-type Calcium Current (ICa) | Guinea Pig Ventricular Myocytes | Inhibition | >1 µM | jst.go.jpnih.gov |
| Inward Rectifier K⁺ Current (IK1) | Guinea Pig Ventricular Myocytes | Inhibition | >1 µM | jst.go.jpnih.gov |
| Delayed Rectifier K⁺ Current (IK) | Guinea Pig Atrial Cells | Inhibition | 0.41 µM | nih.gov |
| Acetylcholine-activated K⁺ Current (IK.ACh) | Guinea Pig Atrial Cells | Inhibition | 0.12 µM | nih.gov |
Differentiation from Other Calcium Channel Modulators
The main differentiating factor is JTV-519's principal action of stabilizing the ryanodine receptor (RyR2) in its closed state, thereby reducing Ca²⁺ leak from the sarcoplasmic reticulum. ahajournals.orgwikipedia.org This is considered its main cardioprotective mechanism, particularly in conditions of Ca²⁺ overload. ahajournals.orgnih.gov In contrast, diltiazem (B1670644) and verapamil (B1683045) exert their effects primarily by blocking voltage-gated L-type Ca²⁺ channels on the cell membrane, which reduces Ca²⁺ influx during the action potential plateau. nih.govnih.gov
While JTV-519 does inhibit the L-type Ca²⁺ current (ICa), this effect typically occurs at concentrations higher than 1 µM and is considered secondary to its RyR2-stabilizing action. jst.go.jpnih.gov Studies have concluded that the cardioprotective effects of JTV-519 cannot be solely attributed to its Ca²⁺ channel blocking properties. nih.govnih.gov For instance, in a model of myocardial injury induced by Ca²⁺ overload, JTV-519 was found to be more potent than both verapamil and diltiazem. nih.gov Furthermore, while both JTV-519 and diltiazem can produce a negative inotropic effect by inhibiting ICa, the cardioprotective effects of JTV-519 in ischemia-reperfusion models were shown to be mediated through activation of protein kinase C, a mechanism distinct from simple Ca²⁺ channel blockade. nih.gov
Pharmacological Efficacy in Preclinical Disease Models
Cardiovascular System Research
Preclinical studies have consistently demonstrated the significant impact of JTV-519 on the cardiovascular system, particularly its antiarrhythmic and cardioprotective properties. ahajournals.orgnih.govglpbio.combio-techne.comrndsystems.commedchemexpress.comtocris.commedchemexpress.com The compound's mechanism of action is largely attributed to its interaction with the ryanodine (B192298) receptor (RyR2), a key calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. wikipedia.orgglpbio.combio-techne.comrndsystems.comtocris.com By stabilizing the RyR2 in its closed state, JTV-519 effectively reduces aberrant calcium leakage from the sarcoplasmic reticulum, a common pathology in various cardiac disorders. wikipedia.orgnih.govnih.gov
Antiarrhythmic Properties and Mechanisms
The antiarrhythmic effects of JTV-519 are a cornerstone of its pharmacological profile. The compound's ability to prevent and suppress cardiac arrhythmias has been observed in a variety of experimental settings, from isolated cells to whole-animal models. ahajournals.orgncats.ionih.gov
At the cellular level, JTV-519 has been shown to directly influence the fundamental events that can trigger arrhythmias. A key finding is its ability to reduce the frequency of spontaneous calcium sparks in isolated cardiomyocytes. wikipedia.orgnih.gov Calcium sparks are localized releases of calcium from the sarcoplasmic reticulum, and an increase in their frequency is associated with the generation of delayed afterdepolarizations, a known trigger for cardiac arrhythmias. wikipedia.org
In a study using murine cardiomyocytes where sarcoplasmic reticulum Ca2+ leak was induced by ouabain (B1677812), treatment with JTV-519 (1 µmol·L−1) resulted in a significant reduction in Ca2+ spark frequency. nih.govnih.gov This effect was observed to be independent of the sarcoplasmic reticulum Ca2+ load, indicating a direct stabilizing effect on the RyR2 channel. nih.gov Furthermore, JTV-519 was found to shorten the duration of individual Ca2+ sparks, further contributing to its antiarrhythmic potential. nih.gov
| Condition | Number of Cardiomyocytes Developing Ca2+ Waves | Percentage |
|---|---|---|
| Ouabain Alone | 12/19 | 67% |
| JTV-519 + Ouabain | 6/33 | 18% |
The cellular effects of JTV-519 translate to a potent antiarrhythmic activity in various experimental models. The compound has been shown to be effective in preventing arrhythmias associated with conditions of calcium overload. ahajournals.orgnih.govnih.gov In a canine model of atrial fibrillation/flutter induced by sterile pericarditis, JTV-519 demonstrated significant antiarrhythmic effects. ahajournals.org
Studies on a mouse model of catecholaminergic polymorphic ventricular tachycardia (CPVT), a genetic arrhythmia syndrome, have also highlighted the therapeutic potential of JTV-519. oup.com In cardiomyocytes from mice with a human CPVT mutation, JTV-519 effectively attenuated the increased diastolic sarcoplasmic reticulum Ca2+ leak and the subsequent arrhythmogenic events induced by ouabain. oup.com This suggests that by stabilizing leaky RyR2 channels, JTV-519 can be a potent anti-arrhythmic agent in the context of inherited arrhythmia syndromes. oup.com Furthermore, in a canine model of pacing-induced heart failure, chronic administration of JTV-519 prevented the development of heart failure and the associated abnormal Ca2+ leak from the sarcoplasmic reticulum. ahajournals.org
Reduction of Calcium Sparks in Isolated Cardiomyocytes
Cardioprotective Effects
Beyond its antiarrhythmic properties, JTV-519 has demonstrated significant cardioprotective effects in preclinical models of cardiac injury and dysfunction. ahajournals.orgncats.ionih.gov These effects are closely linked to its primary mechanism of action on calcium homeostasis.
JTV-519 has been shown to improve myocardial contractility, particularly in the context of heart failure. ahajournals.orgphysiology.org In a canine model of chronic heart failure, JTV-519 was reported to restore disturbed RyR2 function and preserve contractile performance. ahajournals.org By preventing the intracellular calcium leak, the compound is thought to increase cardiac contractility. ahajournals.org In failing human myocardium, JTV-519 has been observed to improve contractile performance by reducing Ca2+ leak from the sarcoplasmic reticulum. ncats.io However, in non-failing human ventricular muscle strips, JTV-519 acted as a negative inotrope at baseline but significantly enhanced the force induced by ouabain, suggesting a context-dependent effect on contractility. nih.gov
JTV-519 has been shown to have beneficial effects on both diastolic and systolic function, particularly in pathological states. In a study on murine and human non-failing myocardium, JTV-519 was found to reduce the deleterious effects of ouabain on diastolic function. nih.govnih.gov In failing human ventricular trabeculae, JTV-519 decreased diastolic tension at higher external calcium concentrations or higher stimulation frequencies, indicating an attenuation of diastolic dysfunction. nih.gov In a canine model of pacing-induced heart failure, chronic treatment with JTV-519 largely preserved both left ventricular systolic and diastolic functions. ahajournals.orgresearchgate.net
| Hemodynamic Parameter | Change |
|---|---|
| Peak +dP/dt of LV Pressure | ↑ 19% |
| LV End-Diastolic Pressure | ↓ 11% |
| Time Constant of LV Pressure Decay | ↓ 12% |
Protection Against Stress-Induced Cardiomyopathy
Stress-induced cardiomyopathy, also known as Takotsubo syndrome, is a form of acute but reversible heart failure. mdpi.com Research suggests that JTV 519 offers protection against this condition. nih.gov A key factor in stress-induced cardiomyopathy is the excessive release of catecholamines, which can lead to a hyperadrenergic state and subsequent cardiac dysfunction. nih.gov JTV 519 has been shown to protect against stress-induced cardiomyopathy by stabilizing the RyR2-calstabin 2 interaction. nih.gov This stabilization helps to prevent the abnormal calcium leak from the sarcoplasmic reticulum that is often triggered by high levels of stress hormones. wikipedia.orgnih.gov
Prevention and Reversal of Myocardial Injury
Preclinical studies have demonstrated that JTV 519 is effective in both preventing and reversing myocardial injury. nih.gov In models of ischemia/reperfusion injury, administration of JTV 519 has been shown to improve the recovery of left ventricular developed pressure. nih.gov This protective effect is attributed to its ability to suppress the intracellular calcium overload that occurs during reperfusion. nih.gov Notably, JTV 519 has been found to be more effective in providing myocardial protection than some conventional therapies like calcium channel blockers and β-adrenoceptor blockers. nih.gov The compound's ability to reduce ischemia/reperfusion-induced increases in intracellular calcium contributes significantly to its cardioprotective effects. portlandpress.com
Efficacy in Models of Sepsis-Induced Cardiac Dysfunction
Sepsis can lead to severe cardiac dysfunction, a major contributor to mortality in affected patients. frontiersin.org JTV 519 has shown promise in mitigating this condition. In mouse models of sepsis induced by cecal ligation and puncture (CLP), treatment with JTV 519 improved cardiac function. glpbio.commedchemexpress.commedchemexpress.com Specifically, administration of JTV 519 resulted in a significant increase in fractional shortening (FS) and ejection fraction (EF) compared to untreated septic mice. glpbio.commedchemexpress.commedchemexpress.com The underlying mechanism is believed to involve the inhibition of Toll-like receptor 4-induced RyR2 oxidation and subsequent sarcoplasmic reticulum calcium leakage, which are key contributors to cardiac contractile dysfunction in sepsis. glpbio.commedchemexpress.com
Therapeutic Potential in Heart Failure Models
Heart failure is a complex syndrome characterized by the heart's inability to pump blood effectively. JTV 519 has been investigated for its therapeutic potential in various heart failure models, demonstrating beneficial effects on contractility and diastolic function. ahajournals.orgncats.io
Application in Diastolic Heart Failure Models
Diastolic heart failure, characterized by impaired ventricular relaxation and filling, is another area where JTV 519 has shown potential. The compound's ability to reduce diastolic calcium leak from the sarcoplasmic reticulum is a key mechanism in improving diastolic function. nih.gov In a rat model of diastolic dysfunction, JTV 519 was shown to alter the properties of diastolic calcium release, contributing to its beneficial effects. nih.gov By stabilizing the RyR2 in its closed state during diastole, JTV 519 decreases the likelihood of spontaneous calcium release, which can impair relaxation. wikipedia.org
Relevance to Cardiovascular Disturbances in Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that increases the risk of cardiovascular disease, including heart failure and arrhythmias. nih.gov This syndrome is often associated with a hyperadrenergic state, which can lead to RyR2 dysfunction. nih.gov JTV 519 is considered a promising therapeutic candidate for the cardiovascular disturbances associated with metabolic syndrome. nih.govnih.gov Its ability to counteract the effects of hyperadrenergic stimulation on the heart, prevent lethal arrhythmias, and reverse myocardial alterations makes it particularly relevant in this context. nih.govnih.gov By stabilizing RyR2, JTV 519 can help to mitigate the downstream effects of the hyperadrenergic state on cardiac function. nih.gov
Central Nervous System Research
Neuroprotective Effects in Models of Endoplasmic Reticulum Stress Disorders
Endoplasmic reticulum (ER) stress is implicated in the pathogenesis of several neurodegenerative diseases. mdpi.com JTV-519 has been investigated for its potential to mitigate the detrimental effects of ER stress in neuronal cells. google.com The primary mechanism is thought to involve the modulation of ryanodine receptors (RyR), which play a role in calcium efflux from the ER. google.com By stabilizing the closed state of RyR2, JTV-519 may prevent the leakage of calcium into the cytosol, a key event that triggers ER stress and subsequent cell death pathways. wikipedia.orggoogle.com
In preclinical models of ER stress disorders, such as Wolfram syndrome, JTV-519 has demonstrated the ability to prevent neuronal cell death. google.com Wolfram syndrome is a rare genetic disorder that leads to neurodegeneration and is considered a prototype of ER stress-related diseases. google.com Research has shown that by preventing ER calcium leakage, JTV-519 can protect neuronal cells from apoptosis, the process of programmed cell death. google.com This protective effect is linked to the suppression of the pro-apoptotic enzyme calpain-2, which is abnormally activated by cytosolic calcium overload. google.com
Studies have indicated that JTV-519 can reduce the molecular markers associated with ER stress in neurodegenerative models. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a key indicator of ER stress. mdpi.comnih.govmdpi.com By modulating RyR2 activity and preventing calcium leakage, JTV-519 helps to alleviate the conditions that lead to the activation of the UPR, thereby reducing the expression of ER stress markers. google.com
The preservation of neuronal integrity is a crucial aspect of neuroprotection. JTV-519's ability to reduce ER stress and prevent subsequent apoptosis contributes to maintaining the structural and functional integrity of neurons. In models of neurodegeneration, the administration of JTV-519 has been associated with preserved neuronal integrity, suggesting a potential to slow or halt the degenerative processes characteristic of these disorders.
The neuroprotective effects of JTV-519 have translated into functional improvements in animal models of ER stress disorders. In a mouse model of Wolfram syndrome, administration of JTV-519 resulted in improved motor functions. google.com Specifically, treated mice showed a significantly reduced amount of time to complete a motor task compared to control mice, indicating a tangible benefit of the compound's neuroprotective actions on physical capabilities. google.com
Preservation of Neuronal Integrity
Anxiolytic-like Activity in Animal Models
In addition to its neuroprotective effects, JTV-519 has been shown to exhibit anxiolytic-like activity in animal models. researchgate.net This effect is believed to be mediated through the biosynthesis of neurosteroids, which are known to have anxiety-reducing properties. researchgate.net
Research has demonstrated that JTV-519, similar to the benzothiazepine (B8601423) diltiazem (B1670644), exerts an anxiolytic-like effect by promoting the synthesis of allopregnanolone (B1667786) in the brain. researchgate.net This was observed in studies using the elevated plus-maze test, a standard behavioral assay for assessing anxiety in rodents. researchgate.netplos.org
Table 1: Summary of Preclinical CNS Efficacy of JTV-519 Fumarate (B1241708)
| Research Area | Model | Key Findings | Reference |
|---|---|---|---|
| Neuroprotection | Models of Endoplasmic Reticulum Stress Disorders (e.g., Wolfram Syndrome) | Attenuated neuronal cell death by preventing ER calcium leakage and suppressing calpain-2 activation. | google.com |
| Reduced markers of endoplasmic reticulum stress. | |||
| Preserved neuronal integrity. | |||
| Mouse model of Wolfram Syndrome | Improved motor function. | google.com | |
| Anxiolytic Activity | Animal Models (e.g., elevated plus-maze) | Exerted anxiolytic-like effects, likely through the biosynthesis of neurosteroids such as allopregnanolone. | researchgate.net |
Involvement of Neurosteroid Biosynthesis Pathways
Preclinical research indicates that the pharmacological effects of JTV-519 may extend to the modulation of neurosteroid biosynthesis pathways, a critical component of central nervous system function and plasticity. Neurosteroids are synthesized de novo in the brain and are known to have potent effects on neuronal excitability, mood, and behavior.
Detailed Research Findings
Studies have specifically implicated JTV-519 in the biosynthesis of allopregnanolone (ALLO), a potent positive allosteric modulator of the GABA-A receptor. researchgate.netnih.gov Research in murine models has demonstrated that JTV-519 exhibits anxiolytic-like effects. researchgate.netcornell.edu These effects are thought to be mediated through the upregulation of neurosteroid synthesis in the brain. researchgate.netnih.gov
The proposed mechanism involves a multi-step enzymatic process, beginning with the translocation of cholesterol into the mitochondria, which is the rate-limiting step in neurosteroid production. researchgate.net Progesterone is then converted to 5α-dihydroprogesterone by the enzyme 5α-reductase, which is subsequently metabolized into allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD). researchgate.netnih.gov
Crucially, the anxiolytic effects of JTV-519 were shown to be suppressed by the administration of finasteride, a known inhibitor of 5α-reductase. researchgate.netcornell.edu This finding strongly supports the hypothesis that the therapeutic efficacy of JTV-519 in this context is dependent on the synthesis of allopregnanolone. researchgate.net The anxiolytic-like actions of JTV-519 are dose-dependent. researchgate.net
Further investigation suggests that the upregulation of brain neurosteroids by JTV-519 could be mediated by the translocator protein (TSPO), an 18 kDa protein found on the outer mitochondrial membrane that is involved in the transport of cholesterol, a key precursor for steroid synthesis. researchgate.netgabarx.com
While the link between JTV-519 and the allopregnanolone biosynthesis pathway is established through these preclinical behavioral studies, direct quantitative data on the specific changes in neurosteroid concentrations in brain tissue following JTV-519 administration is not extensively detailed in the available literature. The following table presents the key preclinical findings on the behavioral effects of JTV-519 that are attributed to its influence on neurosteroid biosynthesis.
Table 1: Preclinical Behavioral Findings on JTV-519 and Neurosteroid Biosynthesis
| Preclinical Model | Compound Administered | Key Behavioral Finding | Mechanistic Insight | Reference |
| Mice (Elevated Plus Maze) | JTV-519 | Dose-dependent increase in the percentage of time spent in the open arms, indicating an anxiolytic-like effect. | Effect suppressed by pre-treatment with finasteride, a 5α-reductase inhibitor. | researchgate.netcornell.edu |
| Mice (Elevated Plus Maze) | Diltiazem (a related benzothiazepine) | Showed anxiolytic effects that were also suppressed by finasteride. | Suggests a class effect of benzothiazepines on neurosteroid biosynthesis. | researchgate.netcornell.edu |
Advanced Research Methodologies and Techniques
In Vitro Experimental Approaches
In vitro studies form the foundation of our understanding of JTV 519's molecular interactions. By isolating specific cells, organelles, and proteins, researchers can observe the direct effects of the compound in a controlled environment, free from the systemic complexities of a living organism.
Studies on isolated cardiomyocytes are fundamental to understanding how JTV 519 directly impacts heart muscle cells. In murine cardiomyocytes where sarcoplasmic reticulum (SR) Ca2+ leak was induced with ouabain (B1677812), JTV-519 (also known as K201) was shown to reduce the frequency of Ca2+ sparks and waves. nih.gov While it also decreased the SR Ca2+ content, the reduction in Ca2+ leak was significant even when matched for SR Ca2+ load. nih.gov This suggests a specific action on the ryanodine (B192298) receptor (RyR2) at diastolic Ca2+ concentrations. nih.govncats.io In rat ventricular cardiomyocytes subjected to β-adrenergic stimulation, JTV-519 significantly reduced spontaneous diastolic contractile events and the frequency of spontaneous Ca2+ release events without altering the total SR Ca2+ content. nih.gov
Electrophysiological studies on guinea pig ventricular myocytes revealed that JTV-519 is a multi-channel blocker, inhibiting the fast Na+ current (iNa), L-type Ca2+ current (iCa), and the inwardly rectifying K+ current (iK1). researchgate.netjst.go.jp The block of the Na+ current was found to be dependent on both frequency and voltage. researchgate.netjst.go.jp Furthermore, in HL-1 cardiomyocytes, JTV-519 was shown to reverse the increased sarcoplasmic reticulum Ca2+ leak induced by hypoxia. anatoljcardiol.com
Table 1: Effects of JTV-519 on Isolated Cardiomyocytes
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Murine Cardiomyocytes (with Ouabain) | Reduced Ca2+ spark and wave frequency; decreased SR Ca2+ load. | nih.gov |
| Rat Ventricular Cardiomyocytes (with Isoproterenol) | Reduced spontaneous diastolic contractions and Ca2+ release events; no significant change in SR Ca2+ content. | nih.gov |
| Guinea Pig Ventricular Myocytes | Inhibited fast Na+ current (iNa), L-type Ca2+ current (iCa), and inwardly rectifying K+ current (iK1). | researchgate.netjst.go.jp |
| HL-1 Cardiomyocytes (Hypoxia) | Reversed hypoxia-induced increase in SR Ca2+ leak. | anatoljcardiol.com |
To investigate the effect of JTV 519 on membrane calcium transport independent of cellular proteins, researchers have utilized Large Unilamellar Vesicles (LUVs), which are simple, artificial phospholipid bilayers. In this assay, JTV-519 was found to inhibit the inward movement of Ca2+ into LUVs that is facilitated by annexin (B1180172) V. medchemexpress.comglpbio.commedchemexpress.com This inhibition was dose-dependent, with 3 μM JTV-519 showing significant inhibition and a 50% inhibitory effect observed at a concentration of 25 μM in the presence of 50 nM annexin V and 400 μM Ca2+. medchemexpress.comglpbio.commedchemexpress.com These findings suggest a direct interaction with membrane dynamics or with the annexin V protein to block its calcium-conducting activity. nih.gov
The role of JTV 519 in modulating endoplasmic reticulum (ER) stress, a condition linked to calcium dysregulation, has been explored in various cell types. It is theorized that JTV 519 may suppress ER calcium leakage by modulating RyR2. google.com In studies using INS-1 832/13 pancreatic beta cells, where ER stress was induced by thapsigargin (B1683126) (an inhibitor of the ER calcium ATPase), JTV 519 was shown to decrease cytosolic calcium levels. google.com Interestingly, while JTV 519 itself did not significantly prevent thapsigargin-mediated cell death (apoptosis), its oxidized form did. google.com This suggests that the compound and its metabolites may have distinct roles in preventing the downstream consequences of ER stress. Research has also proposed repurposing JTV 519 to treat disorders like Wolfram syndrome, which are characterized by ER stress-induced apoptosis, by stabilizing the closed state of RyR2 and preventing ER calcium leak. google.compnas.org
Confocal microscopy allows for high-resolution spatiotemporal imaging of intracellular calcium signals. This technique has been instrumental in visualizing the effect of JTV 519 on subcellular Ca2+ events like "sparks" and "waves." In rat cardiomyocytes under β-adrenergic stimulation, confocal imaging revealed that diastolic Ca2+ release events were composed of multiple propagating Ca2+ waves. nih.gov JTV-519 (1.0 μmol/L) significantly reduced both the frequency of these diastolic events and the number of wave initiation points. nih.gov Similarly, in murine cardiomyocytes treated with ouabain to induce Ca2+ overload, JTV-519 was observed to significantly decrease the frequency of Ca2+ sparks. nih.gov These direct visual and quantitative data confirm that JTV 519 effectively suppresses spontaneous, localized diastolic Ca2+ release from the sarcoplasmic reticulum.
The binding of [3H]ryanodine to its receptor (RyR) is a classic biochemical assay used to assess the receptor's conformational state; increased binding generally corresponds to a higher open probability of the channel. In sarcoplasmic reticulum isolated from failing dog hearts, JTV 519 increased [3H]ryanodine binding, which was interpreted as a partial restoration of the receptor's normal calcium sensitivity. physiology.orgnih.gov
Conversely, other studies have focused on JTV 519's ability to inhibit binding under conditions that promote an open state, reflecting its stabilizing effect. Research has shown that JTV 519 inhibits [3H]ryanodine binding to both wild-type RyR2 and a mutant version linked to ventricular tachycardia. portlandpress.comtocris.com Crucially, this inhibitory action on spontaneous Ca2+ release and [3H]ryanodine binding was found to be independent of the accessory protein FKBP12.6 (calstabin2), indicating that JTV 519 can act directly on the RyR2 channel to stabilize its closed state. portlandpress.com
Table 2: Summary of [3H]Ryanodine Binding Assay Findings
| Preparation | Condition | Effect of JTV 519 | Implication | Reference |
|---|---|---|---|---|
| Sarcoplasmic Reticulum (Failing Dog Hearts) | Baseline | Increased [3H]ryanodine binding | Partial restoration of normal Ca2+ dependence | physiology.orgnih.gov |
| RyR2-wt and RyR2-N4104K Mutant | Baseline | Inhibited [3H]ryanodine binding | Stabilization of the closed state of RyR2 | portlandpress.com |
| RyR2 expressing HEK-293 cells | With/Without FKBP12.6 | Suppressed spontaneous Ca2+ release | Action is independent of FKBP12.6 binding | portlandpress.com |
Confocal Intracellular Calcium ([Ca2+]i) Measurements
In Vivo Experimental Models
To assess the physiological relevance of its in vitro effects, JTV 519 has been tested in a range of animal models representing various cardiovascular diseases.
In a canine model of pacing-induced heart failure, JTV 519 treatment prevented the development of heart failure, preserving left ventricular systolic and diastolic function and preventing adverse remodeling. researchgate.net In another canine model, this one for atrial fibrillation (AF) induced by sterile pericarditis, JTV 519 significantly reduced the inducibility of sustained AF, primarily by prolonging the atrial effective refractory period. nih.gov
The compound's anti-arrhythmic properties were also demonstrated in calstabin-2 (FKBP12.6) haploinsufficient mice, a model for catecholaminergic polymorphic ventricular tachycardia (CPVT). pnas.org In these mice, JTV 519 treatment prevented exercise-induced arrhythmias and sudden death, an effect that required the presence of calstabin-2. pnas.org
In rat models of ischemia-reperfusion injury, JTV 519 improved the recovery of left ventricular function and reduced the leakage of cardiac enzymes, indicating a potent cardioprotective effect. ahajournals.orgnih.gov This protection was linked to the activation of protein kinase C. ahajournals.orgnih.gov Furthermore, in a mouse model of sepsis induced by cecal ligation and puncture (CLP), JTV-519 administration improved cardiac function, significantly increasing fractional shortening and ejection fraction. medchemexpress.com
Table 3: Overview of JTV-519 Effects in In Vivo Models
| Animal Model | Disease Modeled | Key Outcomes with JTV-519 Treatment | Reference |
|---|---|---|---|
| Dog | Tachycardia-Induced Heart Failure | Preserved LV systolic/diastolic function; prevented remodeling. | researchgate.netnih.gov |
| Dog | Sterile Pericarditis-Induced Atrial Fibrillation | Reduced inducibility of sustained AF; prolonged effective refractory period. | nih.gov |
| Mouse (Calstabin-2+/-) | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | Prevented exercise-induced ventricular tachycardia and sudden death. | pnas.org |
| Rat | Ischemia-Reperfusion Injury | Improved recovery of LV function; reduced cardiac enzyme leakage. | ahajournals.orgnih.gov |
| Mouse | Sepsis (Cecal Ligation and Puncture) | Improved cardiac contractility (increased fractional shortening and ejection fraction). | medchemexpress.com |
Animal Models of Cardiac Dysfunction (e.g., Heart Failure, Sepsis)
The utility of JTV-519 fumarate (B1241708) in mitigating cardiac dysfunction has been explored through various preclinical animal models. In studies of ischemia-reperfusion injury, a common model for heart attacks, JTV-519 has demonstrated significant cardioprotective effects. For instance, in coronary-perfused guinea-pig ventricular muscles subjected to 20 minutes of no-flow ischemia followed by reperfusion, pretreatment with JTV-519 significantly improved the recovery of muscle contraction compared to untreated controls. nih.gov This suggests a role for the compound in preserving myocardial function after an ischemic event.
In a mouse model of post-myocardial infarction heart failure, alterations in the ryanodine receptor (RyR1) in skeletal muscle, specifically PKA hyperphosphorylation, have been observed. google.com JTV-519, as a stabilizer of the ryanodine receptor complex, is investigated in such models to counteract these pathological changes. google.comwikipedia.org
Furthermore, JTV-519 has been evaluated in models of sepsis-induced cardiac dysfunction. Sepsis can lead to impaired heart function, a life-threatening complication. In a mouse model where polymicrobial sepsis was induced via cecal ligation and puncture (CLP), administration of JTV-519 was found to improve cardiac contractile function. medchemexpress.com Specifically, the treatment led to a significant increase in key indicators of heart performance, the ejection fraction (EF) and fractional shortening (FS). medchemexpress.com
| Animal Model | Condition | Key Parameters Measured | Reported Outcome with JTV-519 Treatment | Reference |
|---|---|---|---|---|
| Male C57BL/6 Mice | Polymicrobial Sepsis (induced by Cecal Ligation and Puncture) | Ejection Fraction (EF), Fractional Shortening (FS) | Significantly increased EF and FS, indicating improved cardiac function. | medchemexpress.com |
Animal Models of Neurodegenerative Disorders (e.g., Wolfram Syndrome)
Recent research has extended the investigation of JTV-519 to the realm of neurodegenerative diseases, particularly those linked to endoplasmic reticulum (ER) stress, such as Wolfram syndrome. nih.gov Wolfram syndrome is a rare, autosomal recessive neurodegenerative disorder resulting from mutations in the WFS1 gene, which encodes the protein wolframin. nih.govgene.vision These mutations lead to excessive ER stress and calcium leakage from the ER into the cytosol, ultimately causing the death of pancreatic β-cells and neuronal cells. gene.visiongoogle.com
JTV-519 is being actively evaluated in both cellular and mouse models of Wolfram syndrome. nih.govgoogle.com The therapeutic hypothesis is centered on the compound's ability to modulate intracellular calcium homeostasis. It has been discovered that JTV-519 can prevent the pathological leakage of ER calcium into the cytosol. google.com This action, in turn, prevents the abnormal activation of calpain-2, a pro-apoptotic enzyme that is hyperactivated in Wolfram syndrome models. google.com By inhibiting this cascade, JTV-519 has been shown to prevent cell death in β-cell models of the disease and is being investigated for its potential to treat associated motor dysfunction. google.com
| Pathological Event in Wolfram Syndrome | Action of JTV-519 | Therapeutic Consequence | Reference |
|---|---|---|---|
| Mutant leaky ryanodine receptor 2 (RyR2) causes ER calcium leakage. | Prevents leakage of ER calcium to the cytosol. | Restores ER calcium homeostasis. | google.com |
| Hyperactivation of the pro-apoptotic enzyme calpain-2. | Prevents abnormal activation of calpain-2. | Inhibits a key cell death pathway. | google.com |
| β-cell and neuronal cell death. | Prevents cell death in models of Wolfram syndrome. | Potential to preserve cell function and slow disease progression. | google.com |
Behavioral Phenotyping in Neurological Research (e.g., Elevated Plus Maze Test)
In the context of neurological research, particularly for neurodegenerative disorders, behavioral phenotyping is a critical methodology for assessing the functional consequences of a disease and the efficacy of potential treatments. The elevated plus maze (EPM) test is a widely used and validated tool for measuring anxiety-like behavior in rodent models. cpn.or.krnih.govnih.gov The test apparatus consists of a plus-shaped maze elevated off the ground, with two open arms and two enclosed arms. cpn.or.krnih.gov The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces. nih.govredalyc.org An increase in the time spent in the open arms is interpreted as a reduction in anxiety-like behavior and is a common metric for evaluating anxiolytic compounds. nih.govresearchgate.net
While specific studies detailing the use of the EPM test for JTV-519 are not prevalent in the reviewed literature, its application is highly relevant. Given that JTV-519 is being investigated for treating motor dysfunction and neuronal cell death in neurodegenerative diseases like Wolfram syndrome, behavioral tests such as the EPM would be essential for a comprehensive assessment of its in vivo effects on the central nervous system. google.comnih.gov Such tests provide crucial data on whether a molecular-level intervention translates into a functional, behavioral improvement. researchgate.net
Molecular and Omics-Based Methodologies
Metabolomic Profiling (e.g., LC-MS/MS)
Metabolomics involves the comprehensive study of small molecule metabolites in biological systems. lcms.cz Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique in this field, offering high sensitivity and the ability to analyze a wide range of metabolites. lcms.czmdpi.com This methodology is employed to gain insights into the biochemical effects of a compound and to discover biomarkers.
In the study of JTV-519, metabolomic profiling has been proposed as a key technique to differentiate the compound's direct effects on its primary target, the RyR2 receptor, from its secondary metabolic adaptations within the cell. By analyzing the metabolome of cardiac tissue after treatment with JTV-519, researchers can identify specific changes in metabolic pathways, providing a deeper understanding of the drug's mechanism of action beyond channel stabilization. Furthermore, LC-MS/MS is a foundational technique used to characterize the compound and its potential metabolites in biological fluids, which is essential for pharmacokinetic and drug metabolism studies. researchgate.net
Transcriptomic Analysis (e.g., RNA-seq) for Pathway Identification
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism, providing a snapshot of gene expression at a specific moment. RNA sequencing (RNA-seq) is a high-throughput technology that allows for the comprehensive profiling of the transcriptome. mdpi.comgalaxyproject.org It is frequently used to identify differentially expressed genes and to elucidate the molecular pathways that are altered between different biological conditions, such as before and after drug treatment. nih.govbiorxiv.org
For JTV-519 research, transcriptomic analysis using RNA-seq is a recommended approach to identify the full spectrum of cellular pathways affected by the compound. This technique can help researchers distinguish between pathways that are directly modulated by JTV-519's effect on RyR2 and those that are affected by off-target or downstream signaling events. Such analysis provides an unbiased, genome-wide view of the compound's impact, potentially uncovering novel mechanisms or applications.
Gene Knockdown and Overexpression Studies for Target Specificity
To confirm that the therapeutic effects of a compound are mediated through its intended molecular target, gene knockdown and overexpression studies are indispensable. These genetic techniques allow researchers to either reduce (knockdown) or increase (overexpression) the amount of a specific protein in a cellular or animal model.
In the context of JTV-519, which is known to interact with the RyR2 channel and its stabilizing protein calstabin2 (also known as FKBP12.6), such studies are crucial for confirming target specificity. wikipedia.org For example, using experimental models with calstabin2 knockout cohorts can help determine if the cardioprotective effects of JTV-519 are dependent on the presence of this protein. Similarly, performing rescue experiments or assessing the compound's effects in RyR2 knockdown or overexpression models can definitively establish whether the observed phenotypes are dependent on the RyR2 target. This approach provides rigorous validation of the compound's on-target mechanism of action.
Computational and Structural Biology Approaches
Computational and structural biology methods are pivotal in elucidating the molecular mechanisms of drug action and in guiding the design of new therapeutic agents. For JTV-519, these techniques have provided critical insights into its interaction with the ryanodine receptor (RyR) and have laid the groundwork for the development of more potent analogs.
Ligand-Receptor Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as JTV-519, and its receptor at an atomic level. nih.govnih.gov These methods help in visualizing the binding pose, identifying key interacting amino acid residues, and understanding the stability of the ligand-receptor complex over time. nih.govphcog.com
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that primarily targets the ryanodine receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum of cardiac myocytes. wikipedia.orgnewdrugapprovals.org Its main therapeutic effect is attributed to the stabilization of the RyR2 channel in its closed state, which prevents the aberrant diastolic Ca2+ leak associated with conditions like heart failure and cardiac arrhythmias. wikipedia.orgnewdrugapprovals.org
The precise molecular mechanism, particularly the role of the accessory protein calstabin2 (also known as FKBP12.6), has been a subject of investigation and some controversy. newdrugapprovals.orgportlandpress.com Some studies suggest that JTV-519 enhances the binding of calstabin2 to PKA-hyperphosphorylated RyR2, thereby restoring the channel's normal function. ahajournals.orgpnas.org For instance, in the presence of 1 µmol/L JTV-519, calstabin2 (250 nmol/L) was able to rebind to PKA-phosphorylated atrial RyR2 channels, an interaction that was otherwise absent. ahajournals.orgresearchgate.net Conversely, other research indicates that JTV-519 can suppress spontaneous Ca2+ release and reduce [3H]ryanodine binding to RyR2 even in the absence of calstabin2, suggesting a direct action on the RyR2 channel. wikipedia.orgportlandpress.com
Computational approaches are instrumental in dissecting these complex interactions. Molecular docking can predict the most likely binding sites of JTV-519 on the RyR2 structure. nih.gov Following docking, MD simulations can be employed to refine the binding poses and assess the dynamic stability of the JTV-519-RyR2 complex. nih.govphcog.com These simulations can reveal conformational changes in the receptor upon ligand binding, providing a mechanistic explanation for channel stabilization. newdrugapprovals.org For example, MD simulations have been used to show how disease-causing mutations can disrupt the normal interactions between RyR domains, leading to a "leaky" channel, and how a drug like JTV-519 might restore these interactions. newdrugapprovals.orgresearchgate.net
Although specific docking and MD simulation studies detailing the precise binding coordinates of JTV-519 are not extensively published in the provided results, the application of these techniques is a logical step in understanding its function. nih.gov Such studies would help clarify whether JTV-519 acts as an allosteric modulator to facilitate calstabin2 binding or if it directly binds to and stabilizes the channel's core structure. newdrugapprovals.orgahajournals.org
Structure-Activity Relationship (SAR) Studies for Analog Design
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. oncodesign-services.com SAR involves synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity to identify the key chemical features, or pharmacophore, responsible for the desired effect. oncodesign-services.commdpi.com
For JTV-519, SAR studies have been crucial in identifying the structural components essential for its RyR-stabilizing activity and in designing more potent analogs. nih.gov The JTV-519 molecule consists of a 7-methoxy-1,4-benzothiazepine core, a propionyl linker, and a 4-benzylpiperidine (B145979) moiety. wikipedia.orgnih.gov Modifications to these parts can significantly alter the compound's interaction with the RyR channel.
A key study investigated the role of electron donor properties in the activity of RyR inhibitors. nih.gov Researchers synthesized a dioxole congener of JTV-519 (K201) to increase its electron donor characteristics. This modification resulted in a significantly more potent inhibitor of the skeletal muscle ryanodine receptor (RyR1), which shares structural similarities with RyR2. nih.gov The dioxole analog exhibited an approximately 16-fold greater potency than the parent compound, JTV-519. nih.gov This suggests that the electron-donating capacity of the benzothiazepine (B8601423) portion of the molecule is a critical determinant of its inhibitory activity. nih.gov The study proposed that this enhanced potency was due to an open-state block of the RyR1 channel. nih.gov
| Compound | Modification | Target | IC50 | Potency Change vs. JTV-519 |
| JTV-519 (K201) | Parent Compound | RyR1 | 3.98 ± 0.79 µM | - |
| Dioxole Congener | Increased electron donor properties | RyR1 | 0.24 ± 0.05 µM | ~16x more potent |
Table 1: Comparison of the inhibitory potency (IC50) of JTV-519 and its dioxole analog on RyR1 channels. Data sourced from Ye et al. (2012). nih.gov
Other analogs of JTV-519 have also been developed and studied. S-107 is another 1,4-benzothiazepine derivative that, like JTV-519, is designed to enhance the rebinding of calstabin to the RyR complex. researchgate.net Additionally, different salt forms, such as JTV-519 Formate, have been noted, which may possess distinct pharmacokinetic properties while retaining similar functional effects on RyR2. The synthesis of various substituted benzylthioquinolinium iodides, inspired by other scaffolds, further underscores the general strategy of exploring the chemical space around a lead compound to improve its therapeutic profile. nih.gov These SAR studies provide a rational basis for the design of next-generation RyR stabilizers with improved efficacy. oncodesign-services.comnih.gov
Current Challenges and Future Directions in Jtv 519 Fumarate Research
Resolving Mechanistic Ambiguities
A primary challenge in JTV-519 research lies in the ongoing debate surrounding its precise mechanism of action. wikipedia.orgnih.gov Initially lauded for its ability to stabilize the ryanodine (B192298) receptor 2 (RyR2), a critical calcium release channel in cardiac muscle, the specifics of this interaction remain a subject of controversy. wikipedia.org
The central ambiguity revolves around the role of calstabin2 (FKBP12.6), a protein that binds to and stabilizes RyR2 in its closed state. newdrugapprovals.orgpnas.org One school of thought posits that JTV-519's therapeutic effects are dependent on its ability to enhance the binding of calstabin2 to RyR2, particularly when the channel is compromised by phosphorylation. pnas.orgnih.govpnas.org This enhanced binding is thought to prevent the pathological "leaking" of calcium from the sarcoplasmic reticulum during the resting phase of the cardiac cycle, a phenomenon linked to arrhythmias and heart failure. wikipedia.orgnih.gov
Conversely, a growing body of evidence suggests that JTV-519 can directly modulate RyR2 function, independent of its interaction with calstabin2. nih.govnih.govportlandpress.com These studies propose that JTV-519 can directly bind to the RyR2 channel, inducing conformational changes that favor the closed state and reduce calcium leakage. wikipedia.orgnih.gov This suggests a more direct mechanism that is not solely reliant on the presence or binding affinity of calstabin2. nih.govnih.gov
Adding to the complexity, some reports describe JTV-519 as a blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which would be inconsistent with its primary role as an RyR2 stabilizer. medchemexpress.com These discrepancies may arise from off-target effects observed at higher concentrations or could be remnants of older, less specific classifications. Furthermore, JTV-519 is known to be a non-specific blocker of multiple ion channels, including sodium, potassium, and calcium channels, which contributes to its antiarrhythmic properties but also complicates the attribution of its effects solely to RyR2 stabilization. nih.govnih.govncats.io
Table 1: Conflicting Findings on the Mechanism of Action of JTV-519
| Mechanistic Aspect | Supporting Evidence | Contradictory Evidence |
| Role of Calstabin2 | JTV-519 increases the binding affinity of calstabin2 to RyR2, preventing calcium leak. pnas.orgnih.gov The drug's beneficial effects were absent in calstabin2 knockout mice. nih.govpnas.org | JTV-519 suppresses spontaneous calcium release from RyR2 irrespective of calstabin2 association. nih.govnih.gov It can directly alter RyR2 gating. nih.gov |
| Direct RyR2 Interaction | JTV-519 is believed to directly bind to the RyR2 channel, inducing a stable, closed conformation. wikipedia.orgnih.gov | The primary mechanism is often attributed to enhancing calstabin2 binding, suggesting an indirect effect. pnas.orgnih.gov |
| SERCA Inhibition | Some literature describes JTV-519 as a SERCA blocker. medchemexpress.com | This is inconsistent with its well-documented primary activity as an RyR2 stabilizer. |
| Multi-channel Blockade | JTV-519 inhibits various ion channels including Na+, K+, and Ca2+ channels. nih.govnih.gov | While contributing to its effects, this complicates isolating the specific role of RyR2 stabilization. |
Reconciling In Vitro and In Vivo Efficacy Data Discrepancies
A significant hurdle in the clinical translation of JTV-519 is the frequent disparity between its effectiveness in controlled laboratory settings (in vitro) and its performance in living organisms (in vivo). What appears promising in isolated cells or tissues does not always translate to the expected therapeutic outcome in animal models or humans.
Addressing Species-Specific RyR Isoform Expression
One major reason for these discrepancies lies in the species-specific expression and function of ryanodine receptor isoforms. The three main isoforms, RyR1, RyR2, and RyR3, are encoded by different genes and have distinct tissue distributions. nih.govwikipedia.org RyR1 is predominant in skeletal muscle, while RyR2 is the primary isoform in the heart. nih.govwikipedia.org RyR3 is expressed at lower levels in various tissues, including the brain and smooth muscle. nih.gov
Mitigation of Potential Off-Target Effects
JTV-519's molecular structure, a 1,4-benzothiazepine derivative, gives it a broad pharmacological profile. nih.govwikipedia.orgnewdrugapprovals.org While its primary target is considered to be RyR2, it is known to interact with other cellular components, leading to off-target effects. nih.govjci.orgfrontiersin.org These unintended interactions can contribute to the discrepancies observed between in vitro and in vivo studies.
In vivo, the compound is distributed throughout the body and can interact with various ion channels, including voltage-gated sodium, potassium, and L-type calcium channels. nih.govnih.govpnas.org This multi-channel blockade contributes to its antiarrhythmic properties but can also produce pro-arrhythmic effects, such as a prolonged QT interval, which complicates its therapeutic application. nih.govjci.orgfrontiersin.org Furthermore, some studies have reported that JTV-519 can inhibit SERCA, the pump responsible for re-uptake of calcium into the sarcoplasmic reticulum. life-science-alliance.orgresearchgate.net This action could counteract its beneficial effects on reducing calcium leak.
The development of more specific derivatives, such as S107, which has a higher selectivity for RyR2 and fewer off-target effects, represents a strategy to mitigate these issues. jci.orgfrontiersin.orgmedscape.com
Exploring Novel Therapeutic Applications Beyond Cardiac and Neurodegenerative Contexts
While the primary focus of JTV-519 research has been on cardiovascular and, more recently, neurodegenerative disorders, its fundamental mechanism of modulating intracellular calcium homeostasis suggests a broader therapeutic potential. researchgate.netgoogle.com Dysregulation of calcium signaling is a hallmark of numerous pathologies, opening the door for JTV-519's application in other contexts.
One emerging area of interest is in metabolic disorders. For instance, research has explored its potential in Wolfram syndrome, a rare genetic disorder characterized by endoplasmic reticulum (ER) stress. google.com Studies have shown that JTV-519 can prevent the leakage of ER calcium into the cytosol, thereby protecting cells from apoptosis. google.com This suggests a potential role in other diseases where ER stress is a key pathogenic factor.
Furthermore, given the presence of ryanodine receptors in the kidney, JTV-519 has been investigated for its potential renal effects. nih.gov Studies have indicated that it may enhance glomerular filtration rate and have natriuretic properties, suggesting a possible application in conditions like nephrotic syndrome. nih.govpatsnap.com There has also been a clinical trial investigating its topical application for atopic dermatitis. ncats.io Additionally, a drug repurposing screen identified JTV-519 as having potential anti-viral activity against SARS-CoV-2. biorxiv.org
Integration with Multi-Targeted Therapeutic Strategies
The complex nature of many diseases, particularly chronic conditions like heart failure, often involves multiple pathological pathways. This has led to a growing interest in multi-targeted therapeutic strategies, where a single compound or a combination of drugs acts on several targets simultaneously. JTV-519, with its inherent multi-channel blocking properties and its primary effect on RyR2, is well-suited for such an approach. nih.govncats.io
For example, in heart failure, combining JTV-519's RyR2-stabilizing effect with a SERCA2a activator could be a promising strategy. life-science-alliance.org While JTV-519 reduces the pathological calcium leak, a SERCA2a activator would enhance the re-uptake of calcium into the sarcoplasmic reticulum, improving both diastolic and systolic function. life-science-alliance.orgnih.gov This dual approach could be more effective and potentially safer than targeting either pathway alone. life-science-alliance.org
The development of novel compounds based on the 1,4-benzothiazepine scaffold of JTV-519 that are intentionally designed to have a multi-targeted profile is an active area of research. life-science-alliance.org The goal is to create molecules that can, for instance, both inhibit RyR2 leak and activate SERCA2a, offering a more comprehensive treatment for heart failure. life-science-alliance.org
Development of Advanced Research Tools and Probes
To overcome the current challenges and fully elucidate the therapeutic potential of JTV-519, the development of more sophisticated research tools and probes is essential. These tools are needed to dissect its complex mechanism of action and to better predict its in vivo effects.
Key areas for development include:
High-resolution structural techniques: Cryo-electron microscopy (cryo-EM) can provide detailed snapshots of JTV-519 bound to the RyR2 channel, helping to resolve the controversy surrounding its direct versus indirect (calstabin2-mediated) mechanism.
Fluorescent probes: The creation of fluorescently labeled JTV-519 analogs would allow for real-time visualization of the drug's binding to its target within living cells, providing invaluable information on its pharmacokinetics and target engagement.
Selective pharmacological probes: The development of highly specific agonists and antagonists for the different RyR isoforms would be instrumental in dissecting the precise role of each isoform in various physiological and pathological processes. This would also help in differentiating the effects of JTV-519 on different RyR subtypes.
Advanced animal models: The use of conditional knockout and knock-in mouse models, where specific RyR isoforms or their interacting proteins can be manipulated in a tissue-specific and time-dependent manner, will be crucial for understanding the in vivo effects of JTV-519 and for reconciling in vitro and in vivo data.
Computational modeling: In silico approaches, such as molecular dynamics simulations, can be used to model the interaction of JTV-519 with the RyR2 channel at an atomic level, providing insights that can guide the design of more potent and selective derivatives.
By leveraging these advanced tools, researchers can gain a more comprehensive understanding of JTV-519's pharmacology and pave the way for its successful clinical application in a variety of diseases.
Q & A
Q. What is the molecular mechanism of JTV 519 fumarate as a ryanodine receptor (RyR) inhibitor, and how can its efficacy be experimentally validated?
this compound stabilizes RyR2 in a closed conformation, reducing spontaneous Ca²⁺ release in cardiomyocytes . To validate efficacy:
- Use Ca²⁺ imaging (e.g., Fluo-4 AM dye) to measure intracellular Ca²⁺ transients in isolated cardiomyocytes.
- Perform [³H]ryanodine binding assays to quantify RyR2 inhibition under varying concentrations .
- Compare results to controls (e.g., FKBP12.6-deficient models) to confirm specificity .
Q. What experimental models are appropriate for studying this compound’s cardioprotective effects?
- In vitro : Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) to assess structural and metabolic maturity post-treatment .
- In vivo : Murine models of arrhythmia or ischemia-reperfusion injury, monitoring ECG parameters and survival rates .
- Ex vivo : Langendorff-perfused hearts to measure contractile recovery after ischemic insult .
Q. How should researchers optimize this compound dosing in preclinical studies?
- Start with IC₅₀ values from [³H]ryanodine binding assays (e.g., ~0.1–1 µM ).
- Adjust for bioavailability differences between in vitro (direct application) and in vivo (intraperitoneal or intravenous administration).
- Validate via dose-response curves in target tissues (e.g., cardiac microsomes).
Advanced Research Questions
Q. How can contradictory findings on this compound’s antiarrhythmic efficacy across studies be reconciled?
Discrepancies may arise from:
- Model variability : Species-specific RyR2 isoforms (e.g., murine vs. human) .
- Experimental conditions : Differences in pacing frequency, extracellular Ca²⁺ levels, or metabolic stress .
- Methodological approach : Use meta-analysis to compare outcomes across studies (e.g., Chen et al. vs. Hunt et al. ).
Q. What structural modifications of this compound could enhance RyR2 selectivity while minimizing off-target effects?
- Rational design : Modify the benzothiazepine backbone to enhance electron donor properties, stabilizing RyR2’s closed state .
- SAR studies : Test analogs with substitutions at the phenylmethyl-piperidinyl group for improved binding kinetics.
- Off-target profiling : Screen against related channels (e.g., IP₃ receptors) using patch-clamp electrophysiology .
Q. What are the limitations of current in vitro models for studying this compound’s long-term cardioprotective effects?
- Short-term viability : Primary cardiomyocyte cultures often degrade within 72 hours.
- Lack of metabolic complexity : hPSC-CMs may not fully replicate adult cardiomyocyte metabolism .
- Solution : Use engineered heart tissues (EHTs) or 3D bioprinted models for prolonged studies .
Methodological Guidance
Q. How should researchers design a robust study to evaluate this compound’s impact on RyR2 in disease models?
- Control groups : Include RyR2 knockout models or FKBP12.6-deficient systems .
- Endpoint selection : Measure Ca²⁺ spark frequency, arrhythmia incidence, and biomarkers (e.g., troponin for injury).
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; report effect sizes .
Q. What protocols ensure reproducibility in this compound preparation and administration?
- Stock solution : Dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity).
- Storage : Aliquot at –20°C; avoid freeze-thaw cycles.
- In vivo delivery : Confirm bioavailability via LC-MS plasma concentration monitoring .
Data Analysis and Reporting
Q. How can researchers address variability in Ca²⁺ handling data across this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
